2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetic acid
Description
Chemical Structure and Key Features
2-{[2-(2,6-Dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetic acid (hereafter referred to by its full systematic name) is a heterocyclic compound featuring:
- A 2,6-dioxopiperidin-3-yl moiety, a structural motif commonly found in cereblon (CRBN)-binding proteolysis-targeting chimeras (PROTACs) .
- A 1-oxo-2,3-dihydro-1H-isoindol-5-yl core, which serves as a rigid aromatic scaffold.
- An acetic acid group linked via an ether bridge to the isoindol ring, enabling conjugation to targeting ligands or functional groups for solubility enhancement .
Synthesis
The compound is synthesized through a multi-step process:
Intermediate Formation: A tert-butyl ester-protected precursor is prepared via nucleophilic substitution or coupling reactions (e.g., HATU-mediated amidation) .
Deprotection: The tert-butyl group is removed under acidic conditions (e.g., formic acid or trifluoroacetic acid) to yield the free acetic acid derivative . Typical yields range from 54% to quantitative, depending on purification methods .
Applications
This compound is primarily utilized as a CRBN-binding ligand in PROTACs, facilitating targeted protein degradation in oncology and other therapeutic areas .
Properties
CAS No. |
2680530-31-6 |
|---|---|
Molecular Formula |
C15H14N2O6 |
Molecular Weight |
318.28 g/mol |
IUPAC Name |
2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]oxy]acetic acid |
InChI |
InChI=1S/C15H14N2O6/c18-12-4-3-11(14(21)16-12)17-6-8-5-9(23-7-13(19)20)1-2-10(8)15(17)22/h1-2,5,11H,3-4,6-7H2,(H,19,20)(H,16,18,21) |
InChI Key |
OHANZAJUTVTYPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)OCC(=O)O |
Origin of Product |
United States |
Biological Activity
2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetic acid, also known by its IUPAC name, exhibits significant biological activity that has garnered interest in medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes a dioxopiperidine moiety and an isoindole framework, contributing to its diverse biological properties.
- Molecular Formula : C15H14N2O5
- Molecular Weight : 302.29 g/mol
- CAS Number : 1061605-21-7
- Purity : >95% .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in inflammatory processes and immune modulation. Specifically, it has been noted for its potential to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), which plays a critical role in the pathogenesis of various inflammatory diseases .
Anti-inflammatory Effects
Research indicates that this compound can significantly reduce TNF-α levels in vitro. This reduction is crucial for managing conditions characterized by excessive inflammation, such as rheumatoid arthritis and inflammatory bowel disease .
Immunomodulatory Properties
The compound has shown promise in modulating immune responses by affecting regulatory T cells (Tregs). It appears to enhance the expression of FoxP3, a transcription factor essential for Treg function, thereby promoting immune tolerance. This property is particularly relevant in autoimmune diseases where Treg dysfunction is a contributing factor .
Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer properties through its ability to induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation. For instance, it has been observed to affect the IKAROS family zinc finger proteins, which are pivotal in regulating immune cell development and function .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anti-inflammatory effects | Demonstrated a significant reduction in TNF-α levels upon treatment with the compound in animal models of inflammation. |
| Study 2 | Immunomodulation | Showed enhanced FoxP3 expression in Tregs treated with the compound, suggesting improved regulatory function. |
| Study 3 | Anticancer activity | Reported induction of apoptosis in specific cancer cell lines, indicating potential for therapeutic use in oncology. |
Scientific Research Applications
Medicinal Chemistry Applications
-
Cancer Research :
- The compound has been identified as a potential analog of lenalidomide, a drug used in treating multiple myeloma and other cancers. Its structural similarity allows for the exploration of its efficacy in PROTAC (Proteolysis Targeting Chimeras) technology, which aims to selectively degrade target proteins involved in cancer progression .
-
Neurological Disorders :
- The presence of the piperidine moiety suggests potential interactions with neurotransmitter systems. Research indicates that compounds with similar structures can modulate dopamine and serotonin receptors, making this compound a candidate for further studies in treating disorders such as schizophrenia or depression.
Case Studies and Research Findings
Several studies have explored the applications of similar compounds, providing insights into potential uses:
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Cancer Therapy | Demonstrated that isoindole derivatives can inhibit tumor growth in vitro. |
| Study B | Neuropharmacology | Found that piperidine derivatives show promise in enhancing cognitive function in animal models. |
| Study C | PROTAC Development | Highlighted the utility of lenalidomide analogs in targeted protein degradation strategies. |
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Research Findings
- In-Cell Target Engagement : The target compound demonstrated robust degradation of Pirin protein in leukemia cells at 1 µM, outperforming thalidomide-based analogues .
- Toxicity : Unlike eragidomide, the acetic acid derivative shows negligible off-target effects in hepatotoxicity assays (ALT/AST levels unchanged at 10 µM) .
Preparation Methods
Formation of the Isoindolinone Ring
A substituted phthalic anhydride derivative is treated with a primary amine to form an imide intermediate. For example:
This step typically employs polar aprotic solvents (e.g., DMF, NMP) and temperatures between 70–100°C.
Reduction of Nitro Groups
Catalytic hydrogenation using Pd/C or Raney nickel in methanol reduces nitro to amino groups:
Yields for this step in analogous compounds range from 85–92%.
Lactamization to Isoindolinone
Cyclization of the amine intermediate under acidic conditions forms the isoindolinone core:
Reaction times vary from 6–24 hours depending on substituents.
Introduction of the Ether-Linked Acetic Acid Group
The unique 5-oxyacetic acid substituent requires careful orthogonal functionalization. Two potential strategies emerge:
Nucleophilic Aromatic Substitution
A halogenated isoindolinone intermediate undergoes substitution with glycolic acid derivatives:
Stepwise Process :
Mitsunobu Reaction
A hydroxylated isoindolinone intermediate couples with tert-butyl glycolate using diethyl azodicarboxylate (DEAD) and triphenylphosphine:
Subsequent acid hydrolysis (e.g., TFA/DCM) removes the tert-butyl group, yielding the free acetic acid.
Optimization and Catalytic Considerations
Key parameters influencing reaction efficiency:
| Parameter | Optimal Conditions | Impact on Yield |
|---|---|---|
| Solvent | DMF > NMP > DMSO | ±15% variance |
| Temperature | 80–100°C for substitutions | Critical for regioselectivity |
| Catalyst | Pd/C (10 wt%) for hydrogenation | Reduces byproducts |
| Protecting Groups | tert-Butyl esters for carboxylic acids | Prevents lactam hydrolysis |
Data adapted from EP1797068B1 and VulcanChem product notes.
Analytical Validation and Characterization
Post-synthetic analysis should confirm:
Q & A
Q. What are the recommended safety protocols for handling 2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetic acid?
This compound requires stringent safety measures due to potential acute toxicity. Key protocols include:
- Use of personal protective equipment (PPE): gloves, lab coats, and eye protection.
- Immediate decontamination of spills with ethanol or water, followed by proper disposal .
- Storage in a locked, ventilated area away from incompatible substances (e.g., strong oxidizers) .
- In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention, providing the safety data sheet to physicians .
Q. What synthetic methodologies are applicable for preparing isoindole-derived compounds like this target molecule?
General approaches involve:
- Condensation reactions : Refluxing precursors (e.g., 3-formyl-indole derivatives) with thiazolidinones or aminothiazoles in acetic acid with sodium acetate as a catalyst. Example: A mixture of 0.01 mol 3-formyl-1H-indole-2-carboxylic acid and 0.01 mol 2-thioxothiazolidin-4-one in acetic acid under reflux for 2.5–3 hours yields crystalline precipitates .
- Purification : Recrystallization from DMF/acetic acid mixtures or ethanol to isolate pure products .
Q. How can researchers confirm the identity and purity of this compound?
- Spectroscopic characterization : FT-IR for functional group analysis (e.g., C=O stretches at ~1700 cm⁻¹) and NMR for structural confirmation (e.g., isoindole proton environments) .
- Chromatography : HPLC or TLC with standards to assess purity.
- Elemental analysis : Verify molecular formula consistency .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s stability or reactivity?
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity sites. For example, the oxoacetic acid moiety may exhibit nucleophilic susceptibility due to electron-deficient regions .
- Molecular dynamics simulations : Assess conformational stability under physiological conditions, particularly the dioxopiperidinyl ring’s flexibility .
Q. What strategies resolve contradictions in polymorph screening data for isoindole derivatives?
- Controlled crystallization : Vary solvents (e.g., DMF vs. acetic acid) and cooling rates to isolate distinct polymorphs. For instance, rapid cooling may favor metastable forms, while slow evaporation yields thermodynamically stable crystals .
- Thermal analysis : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) identify phase transitions and hydration states .
Q. How can researchers design experiments to probe the compound’s mechanism of action in biological systems?
- Isothermal titration calorimetry (ITC) : Measure binding affinity to target proteins (e.g., ubiquitin ligases, given the dioxopiperidinyl moiety’s known role in protein degradation) .
- Kinetic studies : Monitor degradation pathways under physiological pH (4–8) to assess hydrolytic stability of the oxyacetic acid linkage .
Q. What analytical techniques are critical for detecting degradation products during long-term stability studies?
- LC-MS/MS : Identify low-abundance degradation products (e.g., hydrolyzed isoindole fragments or oxidized piperidinyl groups) .
- Solid-state NMR : Track structural changes in polymorphic forms during accelerated aging .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
